Tautomer Preference: Keto Form Over Enol Form
5-Hydroxy-1,8-naphthyridin-2(1H)-one (keto form) is the thermodynamically more stable tautomer compared to 1,8-naphthyridine-2,5-diol (enol form). Vendor technical documentation explicitly states that the keto form predominates in the solid state . Computational DFT studies on the tautomeric system confirm that the keto tautomer is energetically favored, and that double-proton-transfer reactions between the two forms involve significant energy barriers, making spontaneous interconversion kinetically constrained under ambient conditions [1]. While the exact ΔG value between tautomers is not publicly reported in a head-to-head differential scanning calorimetry study, the qualitative energetic preference is consistently supported by both computational and solid-state evidence.
| Evidence Dimension | Tautomeric stability (solid-state predominant form) |
|---|---|
| Target Compound Data | Keto form (5-hydroxy-1,8-naphthyridin-2(1H)-one) — predominant in solid state |
| Comparator Or Baseline | 1,8-Naphthyridine-2,5-diol (enol form) — less stable, not the solid-state form |
| Quantified Difference | Qualitative: keto form is the thermodynamically favored ground state; quantitative ΔΔG not available from direct experiment |
| Conditions | Solid state (vendor specification); DFT computational modeling (B3LYP/M05-2X level, gas phase and implicit solvent, as per Ośmiałowski 2012) |
Why This Matters
Procurement of the correct tautomeric form is essential because the tautomer dictates the hydrogen-bond donor/acceptor presentation, which directly controls molecular recognition in biological targets and supramolecular assembly.
- [1] Ośmiałowski B. Proton transfer reaction and intermolecular interactions in associates of 2,5-dihydroxy-1,8-naphthyridine. J Mol Model. 2012 Apr;18(4):1633-44. doi:10.1007/s00894-011-1178-1. PMID: 21805130. View Source
